molecular formula C8H12ClNO B1435005 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole CAS No. 1803581-86-3

5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole

Cat. No.: B1435005
CAS No.: 1803581-86-3
M. Wt: 173.64 g/mol
InChI Key: BXLIOMMDBGHAAN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound that contains an oxazole ring substituted with chloromethyl, methyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2-methyl-2-propanol in the presence of a base to form the intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-propan-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLIOMMDBGHAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
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5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
Reactant of Route 3
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
Reactant of Route 4
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
Reactant of Route 5
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole

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